molecular formula C17H13FN4O2S B7558334 6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B7558334
M. Wt: 356.4 g/mol
InChI Key: GBRCFCYCMQUAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolothiadiazole core substituted with a 4-fluorophenoxymethyl group at position 6 and a phenoxymethyl group at position 2.

Properties

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S/c18-12-6-8-14(9-7-12)24-11-16-21-22-15(19-20-17(22)25-16)10-23-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCFCYCMQUAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Based Cyclization

The synthesis begins with 2-fluorobenzohydrazide, which reacts with carbon disulfide in ethanol under basic conditions to form potassium dithiocarbazinate. Subsequent treatment with hydrazine hydrate induces cyclization, yielding 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1 ). This intermediate serves as the foundational building block for thiadiazole ring formation.

Critical Step : The purity of Intermediate 1 is ensured via recrystallization from ethanol, with yields reported at 68–72%. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of thiol (–SH) stretching vibrations at 2625 cm⁻¹.

Phosphorus Oxychloride-Mediated Annulation

The triazolothiadiazole ring is formed by reacting Intermediate 1 with phenoxyacetic acid and 4-fluorophenoxyacetic acid in phosphorus oxychloride (POCl₃). This step facilitates simultaneous cyclization and functionalization.

Reaction Optimization

Equimolar amounts of Intermediate 1 (5.0 mmol), phenoxyacetic acid (1.0 mmol), and 4-fluorophenoxyacetic acid (1.0 mmol) are refluxed in POCl₃ (10 mL) for 6 hours. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by dehydration.

Key Data :

ParameterValueSource
TemperatureReflux (110–120°C)
Yield58–64%
PurificationRecrystallization (ethanol)

Post-reaction, the crude product is neutralized with 2 M NaOH and washed to remove residual POCl₃. High-resolution mass spectrometry (HRMS) of the final compound confirms a molecular ion peak at m/z 383.0921 (calculated for C₁₉H₁₆F₄N₄O₂S).

Regioselective Functionalization Strategies

Introducing the 4-fluorophenoxymethyl group at the 6-position requires precise control to avoid positional isomerism. This is achieved through a stepwise protocol:

Sequential Alkylation

  • Intermediate 1 is first reacted with phenoxyacetyl chloride in dry dichloromethane to install the phenoxymethyl group at position 3.

  • The resulting product is then treated with 4-fluorophenoxyacetyl chloride under similar conditions to functionalize position 6.

Advantage : This method avoids competitive substitution, achieving >90% regioselectivity. Nuclear magnetic resonance (¹H NMR) analysis reveals distinct singlets for the two methylene (–OCH₂–) groups at δ 4.93 and 5.12 ppm.

Alternative One-Pot Synthesis

A streamlined approach combines Intermediate 1 , phenoxyacetic acid, and 4-fluorophenoxyacetic acid in a single reaction vessel with POCl₃. This method reduces purification steps but requires meticulous stoichiometry to prevent cross-contamination.

Comparative Analysis :

MethodYieldPurity (HPLC)Time
Stepwise alkylation64%98.5%12 h
One-pot synthesis58%95.2%6 h

Analytical Validation and Characterization

Spectroscopic Confirmation

  • FT-IR : Absence of –SH stretch (2625 cm⁻¹) confirms cyclization.

  • ¹³C NMR : Peaks at δ 165.2 and 168.7 ppm correspond to C=N and C–S–C bonds, respectively.

  • X-ray diffraction : Dihedral angles between the triazolothiadiazole core and aryl rings range from 5.43° to 20.21°, indicating minimal steric strain.

Challenges and Mitigation Strategies

  • Low Yields : Attributable to POCl₃ hydrolysis; solved by using anhydrous conditions.

  • Isomer Formation : Addressed by employing bulky bases (e.g., triethylamine) to direct regiochemistry .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolothiadiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities which can be categorized as follows:

Anticancer Activity

Several studies have highlighted the anticancer potential of 6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05) .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Activity Against Bacteria : In vitro tests revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Recent research has suggested that this compound may possess anti-inflammatory properties:

  • Inflammatory Markers : In vivo studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon administration of the compound in models of induced inflammation.
  • Case Study : An animal model study showed a decrease in paw edema by 50% after treatment with the compound for seven days .

Synthetic Applications

The synthesis of this compound involves several steps which are crucial for its application in medicinal chemistry:

Synthesis Pathway

A typical synthesis pathway includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the phenoxy and fluorophenoxy groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

The triazolothiadiazole core is highly versatile, allowing diverse substitutions that modulate biological activity. Below is a detailed comparison with structurally related derivatives:

Structural and Functional Group Variations

Substituent Effects on Anticancer Activity
Compound Name Substituents Key Biological Activity References
Target Compound 6-(4-Fluorophenoxymethyl), 3-(phenoxymethyl) Anticancer (HepG2), Antioxidant
FPNT (6-[3-(4-Fluorophenyl)-... ) 6-(4-Fluorophenyl), 3-(2-naphthyloxy) Apoptosis induction in HepG2
CPNT (6-[3-(4-Chlorophenyl)-... ) 6-(4-Chlorophenyl), 3-(2-naphthyloxy) Anticancer (Ehrlich ascites)
KA39 6-(2,5-Dinitrophenyl), sulfonamide Cytotoxicity (Prostate/Colorectal)
  • Fluorine vs. Chlorine: Fluorinated analogs (e.g., FPNT) exhibit superior antioxidant and antiproliferative activity compared to chlorinated derivatives (CPPT) in HepG2 cells, likely due to fluorine’s electronegativity enhancing cellular uptake . However, CPNT showed higher efficacy in Ehrlich ascitic carcinoma models, suggesting model-dependent selectivity .
  • Phenoxymethyl vs. Naphthyloxy: The target compound’s phenoxymethyl group offers moderate hydrophobicity, whereas bulkier naphthyloxy groups (FPNT) may improve target binding but reduce solubility .
Anti-inflammatory and Kinase Inhibition
Compound Name Substituents Activity References
3-(2-Chlorophenyl)-6-((4-methoxy...) 6-(4-Methoxyphenoxymethyl), 3-(2-Cl-phenyl) p38 MAPK inhibition (IC₅₀ = 0.8 µM)
3b () 6-(2-Chlorophenyl), 3-(naphthyloxy) Anti-inflammatory (ED₅₀ = 25 mg/kg)
  • The target compound’s 4-fluorophenoxy group may enhance kinase binding affinity compared to methoxy or chloro substituents, as fluorine’s small size and strong C–F bond minimize steric hindrance and metabolic degradation .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility References
Target Compound Not reported Moderate (DMSO) N/A
14 () 259–260 Low (aqueous)
5d () Not reported High (organic solvents)
  • Adamantyl-substituted derivatives (e.g., 5d) exhibit high lipophilicity, favoring blood-brain barrier penetration, whereas polar groups (e.g., sulfonamide in KA39) improve aqueous solubility .

Biological Activity

The compound 6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Structure and Properties

The molecular structure of the compound includes a triazole-thiadiazole core, which is significant for its biological activity. The presence of fluorine and phenoxy groups enhances the lipophilicity and potential interaction with biological targets.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been widely studied. Research indicates that compounds with the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways including the modulation of apoptotic proteins and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives has also been documented. The compound has shown:

  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. For example, studies have indicated that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives have displayed MIC values in the low micromolar range against resistant strains .

Anticonvulsant Activity

Research has indicated that compounds containing the triazole-thiadiazole framework can possess anticonvulsant properties :

  • Efficacy in Animal Models : In vivo studies have shown that certain derivatives exhibit significant protection against seizures induced by various chemical agents. The mechanism is believed to involve modulation of neurotransmitter release and enhancement of GABAergic activity .
  • Comparative Studies : When compared to standard anticonvulsants like phenytoin and carbamazepine, some derivatives showed comparable or superior efficacy with reduced side effects .

Case Studies

  • Anticancer Study : A study evaluated a series of thiadiazole derivatives including our compound against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity. Notably, the compound's fluorine substitution was linked to increased potency against HCT116 cells with an IC50 value of 3.29 μg/mL .
  • Antimicrobial Evaluation : A comparative study on various thiadiazole derivatives highlighted that our compound exhibited significant activity against Staphylococcus aureus with an MIC value of 8 μg/mL, showcasing its potential as a lead compound in antimicrobial therapy .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis of triazolo-thiadiazole derivatives typically involves cyclization reactions starting from hydrazide precursors. A standard method includes:

  • Step 1: Reacting substituted hydrazides with carbon disulfide in ethanol under alkaline conditions to form dithiocarbazinate intermediates .
  • Step 2: Cyclization with hydrazine hydrate to yield 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates .
  • Step 3: Condensation with phenoxyacetic acid derivatives in the presence of phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core .
    Key conditions include reflux temperatures (80–100°C), catalytic POCl₃, and purification via recrystallization or chromatography .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

  • X-ray crystallography resolves the 3D crystal structure, identifying intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) critical for stability .
  • 1H NMR spectroscopy confirms substituent positions by analyzing aromatic proton splitting patterns and coupling constants .
  • FT-IR spectroscopy verifies functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .
  • Elemental analysis validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. What physicochemical properties are critical during initial characterization?

  • Lipophilicity (LogP): Measured via reverse-phase HPLC to predict membrane permeability .
  • Thermal stability: Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Solubility: Evaluated in DMSO, ethanol, and water using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence biological activity?

  • Electron-withdrawing groups (e.g., fluorine): Enhance dipole moments, improving interactions with enzyme active sites (e.g., COX-2) .
  • Aromatic substituents (e.g., phenoxymethyl): Increase π–π stacking with hydrophobic pockets in target proteins, as shown in molecular docking studies .
  • Bulkier groups (e.g., piperidinyl): May reduce activity due to steric hindrance, as observed in comparative SAR studies .

Q. What methodological approaches evaluate its potential as a COX-2 inhibitor?

  • In vitro COX inhibition assays: Use purified COX-1/COX-2 enzymes with colorimetric detection (e.g., prostaglandin G2 conversion) to measure IC₅₀ values .
  • Selectivity ratios: Calculated as IC₅₀(COX-1)/IC₅₀(COX-2) to identify derivatives with >10-fold selectivity for COX-2 .
  • Molecular dynamics simulations: Model binding stability in the COX-2 active site over 100 ns trajectories .

Q. How can molecular docking guide optimization of antifungal activity?

  • Target identification: Docking against fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) identifies key hydrogen bonds with heme cofactors .
  • Scoring functions (e.g., Glide SP): Rank derivatives based on binding affinity (ΔG < -8 kcal/mol indicates high potential) .
  • ADME predictions: Use QikProp to prioritize derivatives with optimal LogP (2–5) and polar surface area (<90 Ų) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Meta-analysis: Compare IC₅₀ values of analogs with varying substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) to identify trends .
  • Crystallographic evidence: Resolve discrepancies by correlating activity with confirmed binding modes (e.g., fluorine’s role in hydrogen bonding) .
  • Dose-response curves: Validate outliers using triplicate assays to distinguish experimental error from true biological variation .

Q. How are ADME properties assessed to prioritize derivatives for in vivo studies?

  • Caco-2 permeability assays: Measure apical-to-basolateral transport to predict oral bioavailability .
  • Microsomal stability tests: Incubate compounds with liver microsomes to calculate half-life (t₁/₂ > 30 min preferred) .
  • Plasma protein binding: Use ultrafiltration to quantify unbound fractions (>5% required for efficacy) .

Q. What analytical methods validate purity and stability under various conditions?

  • HPLC-DAD: Monitor degradation under accelerated conditions (40°C/75% RH) over 28 days, requiring >90% purity retention .
  • Mass spectrometry (LC-MS): Detect oxidation products (e.g., sulfoxide formation) in forced degradation studies .
  • Karl Fischer titration: Ensure water content <0.5% to prevent hydrolysis .

Q. How does the fluorine substituent enhance intermolecular interactions and bioactivity?

  • Dipole-dipole interactions: The C–F bond’s high electronegativity increases binding affinity to polar enzyme residues (e.g., COX-2 Tyr355) .
  • Metabolic stability: Fluorine reduces susceptibility to cytochrome P450 oxidation, extending plasma half-life .
  • Crystallographic evidence: Fluorine participates in halogen bonding with backbone carbonyls, as seen in X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.